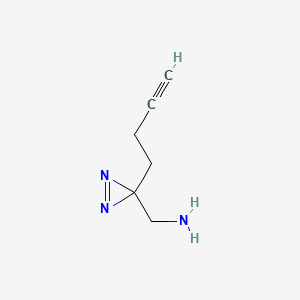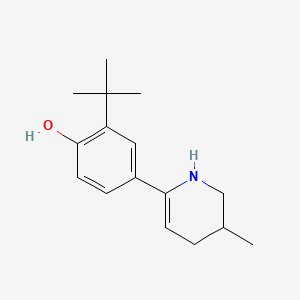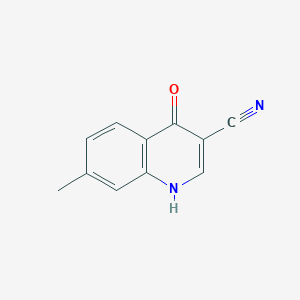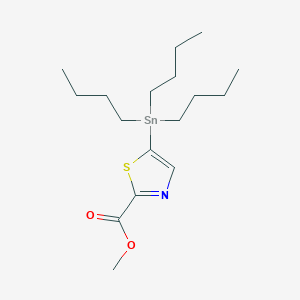
Methyl 5-(tributylstannyl)thiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(tributylstannyl)thiazole-2-carboxylate: is an organotin compound with the molecular formula C17H31NO2SSn . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(tributylstannyl)thiazole-2-carboxylate typically involves the stannylation of a thiazole derivative. One common method includes the reaction of 5-bromo-2-methylthiazole with tributyltin hydride in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the stannylation process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-(tributylstannyl)thiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other functional groups through reactions with electrophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Electrophiles: Such as or for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products Formed:
Substituted Thiazoles: Resulting from substitution reactions.
Oxidized Derivatives: Resulting from oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 5-(tributylstannyl)thiazole-2-carboxylate is used as a building block in organic synthesis, particularly in the formation of complex thiazole derivatives. It is also employed in Stille coupling reactions to form carbon-carbon bonds .
Biology and Medicine: In biological research, this compound is used to study the effects of organotin compounds on biological systems. .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique properties make it suitable for use in catalysis and material science .
Mecanismo De Acción
The mechanism of action of Methyl 5-(tributylstannyl)thiazole-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. In biological systems, it can interact with enzymes and receptors , potentially inhibiting or activating specific biochemical pathways .
Comparación Con Compuestos Similares
- 2-Methyl-5-(tributylstannyl)thiazole
- 2-(Methylthio)-5-(tributylstannyl)thiazole
- 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole
Uniqueness: Methyl 5-(tributylstannyl)thiazole-2-carboxylate is unique due to its carboxylate functional group , which enhances its reactivity and allows for a broader range of chemical transformations. This makes it more versatile compared to other similar compounds that lack this functional group .
Propiedades
Fórmula molecular |
C17H31NO2SSn |
|---|---|
Peso molecular |
432.2 g/mol |
Nombre IUPAC |
methyl 5-tributylstannyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C5H4NO2S.3C4H9.Sn/c1-8-5(7)4-6-2-3-9-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; |
Clave InChI |
JHKVNLPHUFCMGM-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


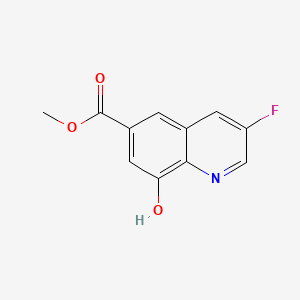
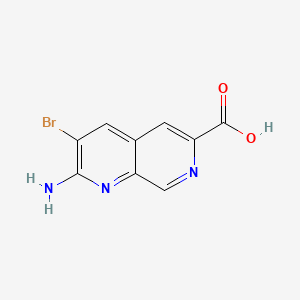

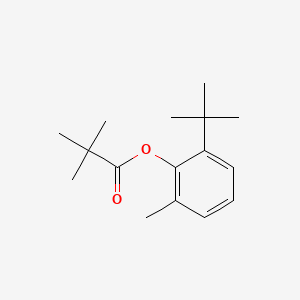
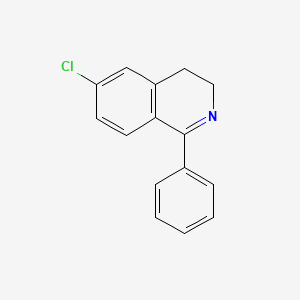
![n-[2-(4-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13926631.png)
![1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol](/img/structure/B13926633.png)
